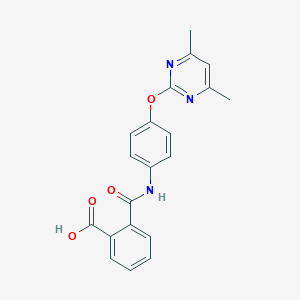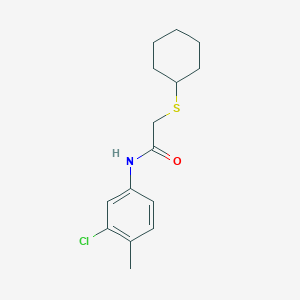
7-hydroxy-3-(2-isopropylphenoxy)-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-hydroxy-3-(2-isopropylphenoxy)-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one, also known as LY294002, is a synthetic compound that has been widely used in scientific research as a selective inhibitor of phosphatidylinositol 3-kinase (PI3K) signaling pathway. This pathway is involved in various cellular processes, including cell growth, proliferation, differentiation, and survival. The inhibition of PI3K pathway by LY294002 has been shown to have significant effects on cellular functions and has been used in many studies to investigate the underlying mechanisms of various diseases.
Wirkmechanismus
7-hydroxy-3-(2-isopropylphenoxy)-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one selectively inhibits the PI3K pathway by binding to the ATP-binding site of the PI3K catalytic subunit, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to the inhibition of downstream signaling pathways, including the Akt/mTOR pathway, which regulates cell growth, survival, and metabolism.
Biochemical and Physiological Effects
Studies have shown that 7-hydroxy-3-(2-isopropylphenoxy)-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one has significant effects on various cellular functions, including cell cycle progression, apoptosis, autophagy, and metabolism. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation and oxidative stress, and improve insulin sensitivity in diabetic models. Moreover, it has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
7-hydroxy-3-(2-isopropylphenoxy)-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one has several advantages as a research tool, including its high selectivity for the PI3K pathway, its ability to penetrate the cell membrane and inhibit intracellular signaling, and its low toxicity. However, it also has some limitations, including its potential off-target effects, its short half-life, and its poor solubility in aqueous solutions.
Zukünftige Richtungen
7-hydroxy-3-(2-isopropylphenoxy)-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one has been widely used in scientific research, and its potential therapeutic applications have been explored in various diseases. However, there are still many unanswered questions regarding its mechanism of action and its potential side effects. Future research directions may include the development of more potent and selective PI3K inhibitors, the investigation of the role of PI3K pathway in aging and longevity, and the exploration of the potential combination therapies with 7-hydroxy-3-(2-isopropylphenoxy)-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one in cancer and other diseases.
Synthesemethoden
7-hydroxy-3-(2-isopropylphenoxy)-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one was first synthesized by Vlahos et al. in 1994 using a multi-step process involving the reaction of 7-hydroxycoumarin with 2-isopropylphenol, followed by the reaction with morpholine and trifluoroacetic anhydride. The final product was purified by column chromatography and characterized by NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
7-hydroxy-3-(2-isopropylphenoxy)-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one has been widely used in scientific research as a tool to study the PI3K pathway and its role in various cellular processes and diseases. It has been used in vitro and in vivo studies to investigate the underlying mechanisms of cancer, diabetes, inflammation, and neurodegenerative diseases.
Eigenschaften
Produktname |
7-hydroxy-3-(2-isopropylphenoxy)-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one |
|---|---|
Molekularformel |
C24H24F3NO5 |
Molekulargewicht |
463.4 g/mol |
IUPAC-Name |
7-hydroxy-8-(morpholin-4-ylmethyl)-3-(2-propan-2-ylphenoxy)-2-(trifluoromethyl)chromen-4-one |
InChI |
InChI=1S/C24H24F3NO5/c1-14(2)15-5-3-4-6-19(15)32-22-20(30)16-7-8-18(29)17(13-28-9-11-31-12-10-28)21(16)33-23(22)24(25,26)27/h3-8,14,29H,9-13H2,1-2H3 |
InChI-Schlüssel |
XFAPOIFYFUSGQY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCOCC4)O)C(F)(F)F |
Kanonische SMILES |
CC(C)C1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCOCC4)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol](/img/structure/B255378.png)
![7-(4-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B255379.png)

![3-N-benzyl-7-methyl-5-oxo-2-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B255382.png)



![2-[2-(4-Tert-butylphenyl)-4-oxochromen-3-yl]oxyacetonitrile](/img/structure/B255388.png)
![2-{[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}-N-(2-phenylethyl)acetamide](/img/structure/B255390.png)


![4,6-Dimethyl-2-[(2-oxocyclohexyl)thio]nicotinonitrile](/img/structure/B255403.png)
![Ethyl 2-[[2-(2-methoxybenzoyl)oxyacetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B255405.png)